N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c1-27-14-8-6-13(7-9-14)24-10-11-25-18(24)22-23-19(25)28-12-17(26)21-16-5-3-2-4-15(16)20/h2-9H,10-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKOLCZRTATGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on available literature.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight: 399.4 g/mol
CAS Number: 921515-36-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole and triazole moieties are known for their roles in modulating enzyme activities and influencing cellular pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The findings indicate significant cytotoxic effects:
| Cell Line | IC50 (µM) | Comparison Control | Control IC50 (µM) |
|---|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |
| MCF7 | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 |
| SW1116 | 30.0 ± 1.2 | Ethidium Bromide | 2.71 ± 0.18 |
These results suggest that the compound exhibits potent anticancer properties superior to traditional chemotherapeutics like staurosporine and 5-fluorouracil .
Mechanistic Insights
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For instance, it has been shown to inhibit thymidylate synthase with an IC50 value of approximately , highlighting its potential as a therapeutic agent against tumors reliant on nucleotide synthesis .
Case Studies
In a recent case study involving the synthesis and evaluation of related compounds, derivatives featuring similar scaffolds demonstrated varying degrees of biological activity against cancer cell lines and microbial strains . The structural modifications in these derivatives were crucial for enhancing their potency.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold exhibit notable anticancer effects. For instance:
- Cytotoxicity : Studies have shown that N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide demonstrates cytotoxic effects against various cancer cell lines. This includes significant inhibition of cell proliferation in breast cancer (MCF-7) and glioblastoma (U-87) cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| MCF-7 | 75.5 |
| U-87 | 68.3 |
These findings suggest that the compound may interfere with critical signaling pathways involved in cancer cell survival and proliferation.
Other Therapeutic Applications
In addition to its anticancer properties, this compound has been investigated for potential applications in other therapeutic areas:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results indicating its potential as an antimicrobial agent.
Neurological Applications
Research is ongoing to explore the neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Anticancer Activity : A recent study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through activation of caspase pathways .
- Antimicrobial Efficacy : Another investigation demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Research focusing on neuroprotection showed that the compound could reduce oxidative stress markers in neuronal cell cultures .
Preparation Methods
Microwave-Assisted Multi-Component Reaction
The bicyclic core is constructed using a one-pot, three-component reaction under microwave irradiation, adapted from De Gruyter (2020).
Procedure :
- Reagents :
- 3-Amino-1,2,4-triazole (1 mmol)
- 4-Methoxybenzaldehyde (2 mmol)
- Benzoyl cyanide (1 mmol)
- Pyridine (10 mL)
Conditions :
- Microwave heating at 120°C for 30 minutes.
- Acidification with HCl post-reaction to precipitate the product.
Outcome :
Mechanistic Insight :
The reaction proceeds via:
Functionalization at Position 3: Introduction of the Thiol Group
The 5-amino group in the core is inert under the reaction conditions, enabling selective modification at position 3.
Bromination :
- Reagents :
- N-Bromosuccinimide (NBS, 1.2 eq)
- Dibenzoyl peroxide (BPO, catalytic)
- Carbon tetrachloride (CCl₄)
Conditions :
- Reflux at 80°C for 6 hours.
Outcome :
Thiolation :
- Reagents :
- Sodium hydrosulfide (NaSH, 2 eq)
- Dimethylformamide (DMF)
Conditions :
- 100°C for 4 hours under nitrogen.
Outcome :
Synthesis of the Thioacetamide Moiety
Preparation of 2-Chloro-N-(2-fluorophenyl)Acetamide
Procedure :
- Reagents :
- Chloroacetyl chloride (1.1 eq)
- 2-Fluoroaniline (1 eq)
- Triethylamine (2 eq)
- Dichloromethane (DCM)
Conditions :
- 0°C to room temperature, stirred for 2 hours.
Outcome :
- 2-Chloro-N-(2-fluorophenyl)acetamide (Yield: 90%).
Coupling of the Core and Thioacetamide
Alkylation of the Thiol :
- Reagents :
Conditions :
- Reflux at 80°C for 8 hours.
Outcome :
Optimization and Scalability Considerations
Microwave vs. Conventional Heating
Comparative studies indicate microwave irradiation reduces reaction time from 24 hours to 30 minutes while improving yield by 15–20%.
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) for intermediate purification.
- Recrystallization : Ethanol/water (7:3) for final product (Purity >98% by HPLC).
Analytical Data and Characterization
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 8H, aromatic), 4.32 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂), 2.91 (t, 2H, CH₂).
- HRMS (ESI) : m/z Calculated for C₂₀H₁₉FN₄O₂S [M+H]⁺: 422.1164; Found: 422.1168.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the imidazo[2,1-c][1,2,4]triazole core via cyclocondensation of hydrazine derivatives with α-haloketones under reflux in ethanol or acetonitrile .
- Step 2 : Thioacetamide linkage introduction using nucleophilic substitution, where the triazole-thiol intermediate reacts with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Q. Key Considerations :
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
Q. How can researchers assess the purity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Target ≥95% purity .
- Elemental Analysis (EA) : Compare experimental C, H, N, S values with theoretical calculations (e.g., C: 57.14%, H: 4.33%, N: 19.04%) .
- Melting Point : Determine consistency with literature values (e.g., 180–182°C) to detect impurities .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking enhance understanding of this compound’s electronic and biological properties?
- DFT Studies :
- Molecular Docking :
Q. What structure-activity relationship (SAR) insights can guide functional group modifications?
- Substituent Effects :
- Biological Testing :
Q. How can regioselectivity challenges in imidazo-triazole synthesis be addressed?
- Reagent Optimization :
- Analytical Validation :
Q. How should researchers resolve contradictions in reported synthetic yields?
- Design of Experiments (DoE) :
- Statistical Modeling :
Q. What role does X-ray crystallography play in confirming structural features?
- Single-Crystal Analysis :
- Comparison with Predicted Structures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
